(1R,2R)-cyclohexane-1,2-diamine;diiodoplatinum(2+)
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Overview
Description
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum: is a platinum-based compound with significant applications in cancer research. It is known for its ability to form stable complexes with DNA, thereby inhibiting DNA replication and transcription, which is crucial for its anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum typically involves the reaction of platinum(II) iodide with (1R,2R)-1,2-diaminocyclohexane. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired diiodoplatinum complex .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding platinum(0) complex under suitable conditions.
Substitution: The diiodoplatinum complex can participate in substitution reactions where the iodide ligands are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Nucleophiles like thiourea or phosphines.
Major Products:
Oxidation: Formation of platinum(IV) complexes.
Reduction: Formation of platinum(0) complexes.
Substitution: Formation of new platinum(II) complexes with different ligands.
Scientific Research Applications
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to form stable complexes with organic molecules .
Biology: In biological research, it is used to study the interactions between platinum-based drugs and DNA, providing insights into the mechanisms of action of anticancer drugs .
Medicine: The primary application of [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum is in the development of anticancer therapies. It is particularly effective against certain types of cancer cells due to its ability to inhibit DNA replication .
Industry: In the industrial sector, the compound is used in the production of various platinum-based materials and catalysts .
Mechanism of Action
The compound exerts its effects primarily through the formation of stable complexes with DNA. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA double helix, where the platinum complex binds and forms cross-links, disrupting the normal function of the DNA .
Comparison with Similar Compounds
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: A derivative of cisplatin with a more stable and less toxic profile.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness: [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum is unique due to its specific ligand structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form stable complexes with DNA and its effectiveness in inhibiting DNA replication make it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C6H14I2N2Pt+2 |
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Molecular Weight |
563.08 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;diiodoplatinum(2+) |
InChI |
InChI=1S/C6H14N2.2HI.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+4/p-2/t5-,6-;;;/m1.../s1 |
InChI Key |
CQBGQTYYASFUIK-SKSSAGQDSA-L |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.I[Pt+2]I |
Canonical SMILES |
C1CCC(C(C1)N)N.I[Pt+2]I |
Origin of Product |
United States |
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